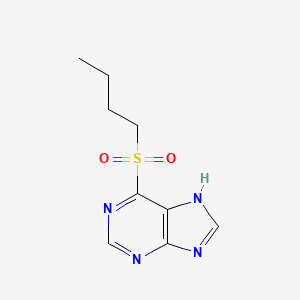

Purine, 6-(butylsulfonyl)-

Description

Overview of Purine (B94841) Scaffolds in Chemical and Biological Research

The purine, a heterocyclic aromatic organic compound, is a cornerstone of life, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. ontosight.aiontosight.ai This fundamental structure is not merely a chemical curiosity but the very framework for the most widely occurring nitrogen-containing heterocycles in nature. Purines are integral components of vital biomolecules, most notably as the bases adenine (B156593) and guanine (B1146940) in the nucleic acids DNA and RNA, which store and transmit genetic information. Beyond genetics, they are crucial for cellular energy metabolism as part of adenosine (B11128) triphosphate (ATP), participate in cell signaling through molecules like cyclic AMP (cAMP), and form parts of essential coenzymes. ontosight.ai The profound biological importance of the purine scaffold has made it a subject of intense research, serving as a valuable source for bioactive molecules in medicinal chemistry. ontosight.ai

Importance of Substituted Purine Derivatives in Academic Investigations

The true versatility of the purine scaffold in academic and industrial research is unlocked through chemical modification. The synthesis of substituted purine derivatives is a major focus of medicinal chemistry, as altering the core structure can lead to compounds with a vast array of biological activities. scielo.org.mxresearchgate.netjmcs.org.mx Modifications, particularly at the 6-position of the purine ring, have yielded derivatives with demonstrated antitubercular, antifungal, antitumor, and antimicrobial properties. scielo.org.mx

These synthetic analogues often function by mimicking natural purines, allowing them to interact with the active sites of enzymes or receptors involved in cellular processes. ontosight.ai By doing so, they can act as inhibitors or modulators, interfering with pathways crucial for the proliferation of cancer cells or viral replication. ontosight.ainih.gov The ongoing investigation into these derivatives, guided by structure-activity relationship (SAR) studies, aims to develop more potent and selective therapeutic agents for a wide range of diseases. nih.govmdpi.comacs.org

Current Research Landscape of Sulfonyl-Substituted Purines

Within the broad class of purine derivatives, those containing a sulfonyl group have emerged as a significant area of current research. The incorporation of a sulfonyl or sulfonamide moiety onto the purine scaffold can serve distinct and valuable purposes. In some contexts, the sulfonyl group is an integral part of the pharmacophore, meaning it is essential for the molecule's specific interaction with a biological target. For instance, sulfonylated purine derivatives have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net

Conversely, an alkylsulfonyl group, particularly at the C6 position, can function as a highly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.orgresearchgate.netacs.org Studies have shown that 6-(alkylsulfonyl)purine nucleosides are often more reactive than their 6-halo (chloro, bromo, iodo) counterparts. nih.govacs.orgresearchgate.net This enhanced reactivity makes them powerful and versatile intermediates for the synthesis of a diverse library of other 6-substituted purines, enabling researchers to efficiently create new compounds for biological screening. acs.orgnih.gov

Purine, 6-(butylsulfonyl)-: A Detailed Profile

This synthetic organic compound, consisting of a purine core with a butylsulfonyl group at the sixth position, exemplifies the chemical and research interest in sulfonyl-substituted purines. ontosight.ai

Chemical Properties and Reactivity

The attachment of the electron-withdrawing butylsulfonyl group significantly influences the electronic properties of the purine ring system. This modification makes the C6 carbon highly electrophilic and susceptible to attack by nucleophiles.

The primary research application stemming from this reactivity is its use as a superior synthetic intermediate. The butylsulfonyl moiety is an excellent leaving group in SNAr reactions, often demonstrating greater reactivity than traditional halogen leaving groups. nih.govacs.org This allows for the efficient and high-yield synthesis of various 6-substituted purine derivatives by reacting Purine, 6-(butylsulfonyl)- with a wide range of nitrogen, oxygen, and sulfur nucleophiles. nih.govacs.orgresearchgate.net

| Property | Data |

| Molecular Formula | C₉H₁₂N₄O₂S |

| Molar Mass | 240.28 g/mol |

| Common Name | 6-(Butylsulfonyl)purine |

| Synonyms | Purine, 6-(butylsulfonyl)- |

| CAS Number | 188358-13-4 |

Note: Data is compiled from common chemical databases. The molecular formula has been corrected from some literature sources based on structural analysis.

Synthesis

The synthesis of Purine, 6-(butylsulfonyl)- is not commonly detailed as an end product but as a reactive intermediate. A logical and widely practiced synthetic route involves a two-step process. The first step is the nucleophilic substitution of a 6-halopurine, such as 6-chloropurine (B14466), with butanethiol (the butylthio group donor). This reaction forms the precursor compound, 6-(butylthio)purine. ontosight.ai The subsequent step is the oxidation of the sulfide (B99878) in 6-(butylthio)purine to the corresponding sulfone using a suitable oxidizing agent, such as oxone or m-CPBA, to yield the final product, Purine, 6-(butylsulfonyl)-. nih.govacs.org This method provides a controlled way to introduce the reactive butylsulfonyl group onto the purine ring. ontosight.ai

Academic and Research Applications

The principal role of Purine, 6-(butylsulfonyl)- in academic research is as a versatile building block for chemical synthesis. Its high reactivity in SNAr displacements makes it an invaluable tool for creating libraries of novel 6-substituted purine compounds. nih.govacs.orgacs.org Researchers can readily displace the butylsulfonyl group with various amines, alcohols, and thiols to explore structure-activity relationships and screen for new biologically active molecules.

Furthermore, as a purine analogue itself, it holds potential for investigation as a direct modulator of biological processes. Purine derivatives are known to act as inhibitors of enzymes involved in purine metabolism, which is a critical pathway in various diseases, including cancer. ontosight.ai Therefore, Purine, 6-(butylsulfonyl)- and related compounds are of interest for their potential to interfere with nucleic acid synthesis or other purine-dependent pathways, warranting further investigation into their biological activities. ontosight.aiontosight.ai

Structure

3D Structure

Properties

CAS No. |

82499-13-6 |

|---|---|

Molecular Formula |

C9H12N4O2S |

Molecular Weight |

240.28 g/mol |

IUPAC Name |

6-butylsulfonyl-7H-purine |

InChI |

InChI=1S/C9H12N4O2S/c1-2-3-4-16(14,15)9-7-8(11-5-10-7)12-6-13-9/h5-6H,2-4H2,1H3,(H,10,11,12,13) |

InChI Key |

YEIJIKCGOXNLAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)C1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Purine, 6 Butylsulfonyl and Analogous Structures

Strategies for Purine (B94841) Core Construction and Subsequent Functionalization

The foundational step in synthesizing many purine derivatives is the construction of the bicyclic purine core, which consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. news-medical.net A classic and versatile method for this is the Traube purine synthesis. pharmaguideline.com This approach typically begins with a substituted pyrimidine, such as a 4,5-diaminopyrimidine. Through a series of reactions, including nitrosation, reduction, and cyclization with a one-carbon source like formic acid, the imidazole ring is fused to the pyrimidine precursor to form the purine skeleton. pharmaguideline.comyoutube.com

Alternatively, purine synthesis can be achieved by building upon a substituted imidazole precursor. For instance, 5-aminoimidazole-4-carboxamide (B1664886) can be reacted with a suitable cyclizing agent to form the pyrimidine portion of the purine ring. youtube.com

Once the basic purine ring is formed, subsequent functionalization is required to introduce the desired substituents. For the synthesis of C6-substituted purines like "Purine, 6-(butylsulfonyl)-", a common and crucial intermediate is 6-chloropurine (B14466). This intermediate is often synthesized from hypoxanthine (B114508) by treatment with phosphoryl chloride. The chlorine atom at the C6 position is a versatile leaving group, making 6-chloropurine an excellent starting material for introducing a wide array of functional groups via nucleophilic substitution reactions. rsc.org

Pyrimidine Synthesis : Construction of an appropriately substituted pyrimidine ring.

Purine Formation : Cyclization to form the fused imidazole ring, yielding the purine core (e.g., via Traube synthesis). pharmaguideline.com

Activation of C6 Position : Conversion of a C6 substituent (like a hydroxyl group in hypoxanthine) into a good leaving group, most commonly chlorine, to produce 6-chloropurine.

Functionalization : Displacement of the C6-chloro group with a desired nucleophile to yield the final product or a precursor.

Direct Introduction of Sulfonyl Moieties at the C6 Position of the Purine Ring

The direct introduction of a sulfonyl group at the C6 position of a purine ring is a critical step in the synthesis of compounds like "Purine, 6-(butylsulfonyl)-". This transformation is typically accomplished using a pre-functionalized purine, such as 6-chloropurine, as the substrate.

One primary method involves a two-step sequence starting with the introduction of a thioether. 6-Chloropurine is reacted with a thiol, in this case, 1-butanethiol, in the presence of a base to form the corresponding 6-(butylthio)purine. This nucleophilic aromatic substitution reaction proceeds readily due to the electron-deficient nature of the C6 position. The resulting thioether is then subjected to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), are used to convert the sulfide (B99878) to the corresponding sulfone, yielding "Purine, 6-(butylsulfonyl)-".

A more direct, though less common, approach is the reaction of 6-chloropurine with a sulfinate salt, such as sodium butanesulfinate. This reaction directly displaces the chloride ion to form the C-S bond of the sulfone in a single step.

| Method | Starting Material | Reagents | Intermediate | Final Product |

| Thioether Oxidation | 6-Chloropurine | 1. 1-Butanethiol, Base 2. Oxidizing Agent (e.g., m-CPBA) | 6-(Butylthio)purine | Purine, 6-(butylsulfonyl)- |

| Sulfinate Substitution | 6-Chloropurine | Sodium Butanesulfinate | None | Purine, 6-(butylsulfonyl)- |

The sulfonyl group itself is an effective leaving group in subsequent SNAr reactions, sometimes exhibiting reactivity greater than that of halogens, making 6-sulfonylpurines valuable synthetic intermediates. byu.edu

Nucleophilic Aromatic Substitution (SNAr) Reactions in 6-Halopurines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of the purine C6 position. The reaction involves the displacement of a halide leaving group from an electron-deficient aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com 6-Halopurines, particularly 6-chloropurine, are ideal substrates for this reaction. rsc.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov First, the nucleophile attacks the electrophilic carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, typically rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring stabilizes the negatively charged intermediate, thereby accelerating the reaction. wikipedia.orgdalalinstitute.com The purine ring system, with its electronegative nitrogen atoms, is inherently electron-deficient and thus activated for SNAr.

Kinetic studies on 6-halopurine nucleosides have been conducted to compare the reactivity of different leaving groups. For many SNAr reactions, the typical order of reactivity for halogens is F > Cl > Br > I. byu.edu This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack (the rate-determining step). However, for 6-halopurines, this order can vary depending on the nucleophile. Studies have shown that with certain nucleophiles like oxygen, sulfur, and aliphatic amines, 6-fluoropurine (B74353) nucleosides are the most reactive substrates. byu.edu In contrast, with aromatic amines as nucleophiles in the absence of acid, 6-iodopurine (B1310063) nucleosides can be the most reactive. byu.edu

Furthermore, 6-alkylsulfonyl groups have been shown to be excellent leaving groups in SNAr displacements, in some cases reacting even faster than 6-fluoropurines with oxygen and sulfur nucleophiles. byu.edu This highlights the utility of compounds like "Purine, 6-(butylsulfonyl)-" not only as final products but also as reactive intermediates for further diversification.

| Leaving Group (at C6) | Relative Reactivity with O, S Nucleophiles | Relative Reactivity with Ar-NH₂ (no acid) |

| -F | Highest | Moderate |

| -Cl | Moderate | Moderate |

| -Br | Moderate | High |

| -I | Low | Highest |

| -SO₂R | Very High | Not specified |

Recent computational and experimental studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism, rather than the traditional stepwise pathway involving a discrete Meisenheimer complex. nih.gov

The efficiency of SNAr reactions on nitrogen-containing heterocycles like purines can be significantly enhanced by acidic catalysis. acsgcipr.org Both Brønsted and Lewis acids can serve as catalysts. The catalytic effect stems from the protonation or coordination of a Lewis acid to one of the nitrogen atoms in the purine ring. acsgcipr.orgbath.ac.uk

This interaction further withdraws electron density from the ring system, increasing its electrophilicity. The heightened electron deficiency makes the C6 position more susceptible to attack by even weak nucleophiles, thereby accelerating the rate of the SNAr reaction. acsgcipr.org For example, the reaction of a 6-halopurine with a weakly nucleophilic aromatic amine can be sluggish but may proceed efficiently in the presence of an acid catalyst like trifluoroacetic acid (TFA). byu.edu This technique broadens the scope of potential nucleophiles that can be used in the synthesis of 6-substituted purines.

A common challenge in the synthesis and functionalization of purines is controlling the regioselectivity of N-alkylation. The purine ring has multiple nucleophilic nitrogen atoms, but alkylation typically occurs at the N7 or N9 position of the imidazole ring, leading to a mixture of isomers. nih.govnih.govacs.org The formation of the desired N9 isomer is often the goal, but separating it from the N7 isomer can be difficult. nih.govacs.org

Several factors influence the N9/N7 regioselectivity:

Steric Hindrance : Bulky substituents at the C6 position can sterically hinder the N7 position, favoring alkylation at the less hindered N9 position. For instance, introducing a large 6-(heteroaryl) group can effectively shield the N7 nitrogen, leading to exclusive N9 alkylation. nih.govacs.org

Reaction Conditions : The choice of base, solvent, and temperature can significantly impact the isomer ratio. For example, using tetrabutylammonium (B224687) hydroxide (B78521) as a base under microwave irradiation has been shown to favor the regioselective formation of N9-alkylated purines. ub.eduresearchgate.net

Electronic Effects : Electron-donating substituents at the C6 position can promote the predominance of the N9 tautomer, which is beneficial for achieving N9-selective functionalization. tandfonline.comnih.gov

Under kinetically controlled conditions, direct alkylation often yields a mixture of N7 and N9 products, whereas thermodynamically controlled conditions may favor one isomer over the other. nih.gov Developing methods to achieve high regioselectivity is crucial for the efficient synthesis of pure, single-isomer purine derivatives.

Synthesis of Related Sulfur-Containing Purine Derivatives

The synthesis of "Purine, 6-(butylsulfonyl)-" is part of a broader class of sulfur-containing purine derivatives, many of which are of significant biological and medicinal interest. A key precursor in this family is 6-mercaptopurine (B1684380). It is commonly synthesized by treating 6-chloropurine with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

From 6-mercaptopurine, a variety of other sulfur-containing derivatives can be accessed.

S-Alkylation : Reaction with alkyl halides (e.g., butyl bromide) under basic conditions yields 6-(alkylthio)purines. This reaction occurs exclusively at the soft sulfur atom. rsc.org As mentioned previously, these thioethers are direct precursors to the corresponding sulfones via oxidation.

Disulfides : Mild oxidation of 6-mercaptopurine can lead to the formation of the corresponding disulfide, purinyl-6,6'-disulfide.

The synthesis of these diverse sulfur-containing purines demonstrates the versatility of the purine core as a scaffold for chemical modification. The interconversion between different oxidation states of sulfur (thiol, thioether, sulfone) allows for fine-tuning of the electronic and steric properties of the C6 substituent, making these compounds valuable tools in drug discovery and chemical biology.

Preparation and Behavior of Purine-6-sulfenic Acid Analogues

The synthesis of 6-sulfonylpurines can proceed through the oxidation of 6-mercaptopurine derivatives. A key, albeit often transient, intermediate in this process is purine-6-sulfenic acid. The synthesis of purine-6-sulfenic acid and its analogs has been described, highlighting their pH-dependent stability. nih.govacs.org These compounds are typically generated through the controlled oxidation of the corresponding 6-thiopurine. nih.gov

Purine-6-sulfenic acid is a reactive species, and its stability is influenced by pH, with decomposition occurring via a disproportionation mechanism. nih.gov Studies have demonstrated that this sulfenic acid can bind directly to proteins, suggesting its potential role as a reactive metabolite of 6-thiopurine. nih.gov The conversion of the sulfenic acid to the more stable sulfinic and ultimately the sulfonic acid (sulfonyl) functional group is a key transformation. While direct synthesis of "Purine, 6-(butylsulfonyl)-" via a sulfenic acid intermediate is not explicitly detailed in the provided search results, the general chemistry of purine sulfenic acids provides a basis for understanding the formation of oxidized sulfur-containing purines. The synthesis of a cysteine sulfinic acid analog for peptide incorporation highlights methods for generating sulfinic acids, which are precursors to sulfones. nih.gov

Advanced Synthetic Approaches for Purine Analogues

Modern synthetic chemistry offers powerful tools for the creation of diverse purine analogues with high efficiency and selectivity.

Direct C-H functionalization has emerged as a powerful technique for modifying the purine scaffold, avoiding the need for pre-functionalized starting materials. mdpi.comnih.govacs.orgacs.orgrsc.org This strategy allows for the introduction of various substituents at specific positions on the purine ring. For example, a direct regioselective C-H cyanation of purines has been developed, primarily targeting the C8 position of the imidazole ring. mdpi.com Additionally, a highly regioselective C6-H hydroxyalkylation of purines and their nucleosides has been achieved via the α-C(sp³)–H functionalization of alcohols at room temperature, offering a metal-free method to access 6-substituted purines. nih.govacs.orgacs.org These C-H functionalization methods provide efficient routes to modify the purine core, which could be applied to precursors of "Purine, 6-(butylsulfonyl)-" to generate a library of analogs with diverse substitutions.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are extensively used for the functionalization of halopurines. rsc.orgthermofisher.comnih.govmdpi-res.comustc.edu.cn These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Common reactions include the Suzuki, Heck, Negishi, and Buchwald-Hartwig couplings. thermofisher.comustc.edu.cn While the direct synthesis of "Purine, 6-(butylsulfonyl)-" via cross-coupling is not explicitly detailed, the general principle involves the reaction of a 6-halopurine with a suitable butylsulfonyl-containing coupling partner. The versatility of these methods allows for the introduction of a wide array of substituents at various positions on the purine ring, making them invaluable for the synthesis of diverse purine libraries.

Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions for Purine Analogue Synthesis

| Reaction Type | Catalyst | Substrates | Product |

| Suzuki Coupling | Palladium | 6-Halopurine, Arylboronic acid | 6-Arylpurine |

| Heck Reaction | Palladium | 6-Halopurine, Alkene | 6-Alkenylpurine |

| Buchwald-Hartwig Amination | Palladium | 6-Halopurine, Amine | 6-Aminopurine |

| Negishi Coupling | Palladium or Nickel | 6-Halopurine, Organozinc reagent | 6-Alkylpurine |

The synthesis of complex purine derivatives, such as those with substitutions at the 2, 6, and 9 positions, often necessitates multi-step synthetic sequences. nih.govmdpi.com These routes typically start from readily available, di-substituted purines like 2,6-dichloropurine. nih.gov The differential reactivity of the halogen atoms allows for sequential and regioselective introduction of various functional groups. For instance, the C6 position is generally more susceptible to nucleophilic attack than the C2 position, enabling a stepwise functionalization strategy. Following substitution at C6, the C2 position can be modified, and finally, the N9 position can be alkylated or arylated. nih.gov This approach provides a high degree of control for the synthesis of complex, multi-substituted purine analogues. Flow chemistry has also been employed for the multi-step synthesis of natural products, demonstrating a modern approach to molecular assembly that could be applied to complex purine synthesis. syrris.jp

Advanced Analytical Techniques for Purine, 6 Butylsulfonyl

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental for the separation of "Purine, 6-(butylsulfonyl)-" from complex matrices and for its subsequent quantification. The polarity introduced by the butylsulfonyl group requires specific approaches for achieving optimal retention and resolution.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification of purine (B94841) derivatives. For "Purine, 6-(butylsulfonyl)-", a reversed-phase HPLC (RP-HPLC) method is typically developed. The method development process involves the systematic optimization of several parameters to achieve a robust and reliable analytical procedure.

A typical RP-HPLC system for the analysis of 6-substituted purines would employ a C18 column, which provides a nonpolar stationary phase suitable for the retention of moderately polar compounds like "Purine, 6-(butylsulfonyl)-". researchgate.netscitepress.org The mobile phase composition is critical for achieving adequate separation. A gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol) is often employed. The buffer helps to control the pH and maintain the analyte in a consistent ionization state, ensuring reproducible retention times.

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. scirp.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Typical HPLC Method Parameters and Validation Data

| Parameter | Value/Specification |

|---|---|

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 20 mM Ammonium Acetate (pH 5.5)B: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~260 nm |

| Linearity (r²) | > 0.999 nih.gov |

| Accuracy (Recovery %) | 98 - 102% |

| Precision (RSD %) | < 2% nih.gov |

| LOD | ~10 ng/mL |

| LOQ | ~30 ng/mL |

This interactive table summarizes the optimized parameters and expected validation results for an HPLC method for "Purine, 6-(butylsulfonyl)-".

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of purine derivatives, making it an invaluable tool for detecting low concentrations of "Purine, 6-(butylsulfonyl)-" in complex biological matrices. chromatographyonline.commdpi.com This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

For the analysis of "Purine, 6-(butylsulfonyl)-", electrospray ionization (ESI) is the preferred ionization technique, typically operated in positive ion mode, which would generate the protonated molecule [M+H]⁺. The tandem mass spectrometer is then used to perform collision-induced dissociation (CID) on the precursor ion. A characteristic fragmentation pattern for sulfonylated purines involves the neutral loss of sulfur dioxide (SO₂). nih.govirb.hr This specific fragmentation provides a highly selective transition for quantification using Multiple Reaction Monitoring (MRM).

Table 2: Illustrative LC-MS/MS Parameters for Purine, 6-(butylsulfonyl)-

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | Calculated m/z for C₉H₁₂N₄O₂S |

| Product Ion | [M+H - SO₂]⁺ |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Application | Quantification in biological fluids |

This interactive table outlines the key mass spectrometry parameters for the selective detection of "Purine, 6-(butylsulfonyl)-".

The application of LC-MS/MS is crucial in metabolic studies, pharmacokinetic research, and for the detection of biomarkers. nih.govbiorxiv.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly well-suited for the separation of highly polar compounds that show poor retention in reversed-phase systems. thermofisher.comsigmaaldrich.com Given the polar nature of the purine core and the sulfonyl group, HILIC provides a robust method for the analysis of "Purine, 6-(butylsulfonyl)-".

In HILIC, a polar stationary phase (such as silica (B1680970) or a bonded phase with diol or amide functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.gov The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. The elution order in HILIC is generally the opposite of that in RP-HPLC, with more polar compounds being more strongly retained. thermofisher.com This technique offers the advantage of enhanced sensitivity when coupled with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray formation in the ESI source. symc.edu.cn

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of "Purine, 6-(butylsulfonyl)-". These methods provide detailed information about the molecular structure, connectivity of atoms, and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide critical information about the structure of "Purine, 6-(butylsulfonyl)-". nih.govresearchgate.net

The ¹H NMR spectrum would show characteristic signals for the protons on the purine ring (H-2 and H-8) and the protons of the butyl group. chemicalbook.comnih.gov The chemical shifts of the purine protons are typically found in the downfield region (δ 8.0-9.0 ppm) due to the aromatic nature of the heterocyclic ring. scilit.com The butyl group would exhibit signals in the upfield region, with chemical shifts and splitting patterns corresponding to the different methylene (B1212753) groups and the terminal methyl group.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. rsc.org The carbon atoms of the purine ring resonate at lower field compared to the aliphatic carbons of the butyl chain. The chemical shifts of the purine carbons are sensitive to the nature of the substituent at the C-6 position. youtube.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Purine, 6-(butylsulfonyl)-

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR | |

| Purine H-2, H-8 | 8.0 - 9.0 |

| Butyl -CH₂-SO₂- | 3.2 - 3.6 |

| Butyl -CH₂- | 1.2 - 1.8 |

| Butyl -CH₃ | 0.8 - 1.0 |

| ¹³C NMR | |

| Purine C-2, C-4, C-5, C-6, C-8 | 140 - 160 |

| Butyl -CH₂-SO₂- | 50 - 60 |

| Butyl -CH₂- | 20 - 30 |

This interactive table presents the expected chemical shift regions for the different nuclei in "Purine, 6-(butylsulfonyl)-".

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "Purine, 6-(butylsulfonyl)-" would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The sulfonyl group (SO₂) is characterized by two strong stretching vibrations, an asymmetric stretch typically appearing in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region. researchgate.net The purine ring itself gives rise to a complex pattern of absorptions due to C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. nih.govresearchgate.net The C-H stretching vibrations of the aromatic purine ring and the aliphatic butyl group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. vscht.czlibretexts.org

Table 4: Key IR Absorption Bands for Purine, 6-(butylsulfonyl)-

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 3000 - 2850 | C-H (Aliphatic) | Stretching |

| 1600 - 1400 | C=C, C=N (Purine Ring) | Stretching |

| 1350 - 1300 | SO₂ | Asymmetric Stretching |

This interactive table highlights the characteristic infrared absorption frequencies for the main functional groups in "Purine, 6-(butylsulfonyl)-".

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For Purine, 6-(butylsulfonyl)-, which has a molecular formula of C9H12N4O2S, the monoisotopic mass is calculated to be 240.0681 Da uni.lu.

When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+), which can then break apart into smaller charged fragments. chemguide.co.ukgbiosciences.com The pattern of these fragments is unique to the molecule's structure. In the case of Purine, 6-(butylsulfonyl)-, the energetically unstable molecular ion will fragment into various pieces. chemguide.co.ukgbiosciences.com The analysis of the mass-to-charge ratio (m/z) of these fragments provides crucial information for structural elucidation.

The fragmentation is often initiated at specific sites, such as the bond between the purine ring and the sulfonyl group, or along the butyl chain. Common fragmentation patterns for alkanes, for instance, involve the loss of alkyl groups, resulting in clusters of peaks separated by 14 mass units (representing a CH2 group). libretexts.org For Purine, 6-(butylsulfonyl)-, cleavage of the C-S bond could lead to fragments corresponding to the butylsulfonyl group and the purine ring. The stability of the resulting ions influences the relative abundance of the peaks in the mass spectrum, with the most stable fragment forming the 'base peak', which is the most intense peak in the spectrum. chemguide.co.uklibretexts.org

Predicted mass spectrometry data for various adducts of Purine, 6-(butylsulfonyl)- have been calculated, providing expected m/z values that are essential for identifying the compound in an experimental setup. uni.lu These predictions, calculated using advanced algorithms, are critical for interpreting complex spectra. uni.lu

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of Purine, 6-(butylsulfonyl)-

| Adduct Type | Predicted m/z |

| [M+H]+ | 241.07538 |

| [M+Na]+ | 263.05732 |

| [M-H]- | 239.06082 |

| [M+NH4]+ | 258.10192 |

| [M+K]+ | 279.03126 |

| [M]+ | 240.06755 |

Data sourced from PubChemLite. uni.lu

Thermoanalytical Investigations of Purine Derivatives

Thermogravimetry-Differential Thermal Analysis (TG-DTA) for Thermal Behavior Studies

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are thermal analysis techniques often used simultaneously to investigate the thermal stability and decomposition of materials. nih.gov TG measures the change in a sample's mass as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material. nih.gov This combined analysis provides information on physical and chemical changes such as melting, decomposition, and oxidation. nih.gov

The DTA curve complements the TG data by indicating whether the thermal events are endothermic (heat absorbing, e.g., melting) or exothermic (heat releasing, e.g., oxidation). For example, in a study of the sulfone-containing drug dapsone, the thermal degradation was found to follow first-order kinetics. nih.gov Such analyses help establish the relative thermal stability of the compound. nih.gov

Table 2: Illustrative Data from a TG-DTA Analysis of a Purine Derivative

| Temperature Range (°C) | Mass Loss (%) (from TG) | DTA Peak | Interpretation |

| 25 - 200 | ~0% | No significant peak | Compound is thermally stable |

| 200 - 250 | 0% | Endothermic | Melting point |

| 250 - 400 | >60% | Exothermic | Onset of decomposition |

This table is illustrative and demonstrates the type of data obtained from a TG-DTA experiment.

X-Ray Powder Diffractometry for Crystalline State Characterization

X-ray Powder Diffraction (XRPD) is a primary technique for characterizing the solid-state properties of crystalline materials. It provides a unique "fingerprint" of a crystalline phase, allowing for identification and the study of its atomic and molecular structure. mdpi.com The technique is crucial in pharmaceutical sciences for identifying different polymorphic forms of a drug, which can have distinct physical properties. youtube.com

For a compound like Purine, 6-(butylsulfonyl)-, XRPD analysis would confirm its crystalline nature and provide its diffraction pattern. This pattern, consisting of a series of peaks at specific angles (2θ), is determined by the arrangement of molecules in the crystal lattice. Even minor changes in the crystal structure, such as the presence of a different polymorph, will result in a different XRPD pattern. mdpi.com

Studies on other purine derivatives, such as xanthine (B1682287), have utilized XRPD to investigate crystal structure and identify preferred orientation of crystals within a bulk sample. chemrxiv.orgnih.gov In some cases, challenges like small crystal size or preferred orientation can make data analysis complex, potentially requiring advanced techniques like Rietveld refinement for a satisfactory structural model. chemrxiv.org If a new crystalline form of Purine, 6-(butylsulfonyl)- were to be synthesized, XRPD would be the definitive method for its initial characterization. youtube.com

Table 3: Example of XRPD Peak Data for a Crystalline Organic Compound

| Position [°2θ] | Height [cts] | Relative Intensity [%] |

| 10.5 | 450 | 35.4 |

| 15.2 | 1270 | 100.0 |

| 21.1 | 980 | 77.2 |

| 25.8 | 650 | 51.2 |

| 28.3 | 210 | 16.5 |

This table is a representative example of data obtained from an XRPD analysis.

Theoretical and Computational Studies of Purine, 6 Butylsulfonyl and Analogues

Molecular Modeling and Simulation Approaches for Structural Analysis

Molecular modeling is instrumental in the rational design and analysis of purine-based compounds. These computational techniques allow researchers to visualize the three-dimensional structures of molecules and their interactions with biological targets, providing insights that are often difficult to obtain through experimental methods alone.

For purine-scaffold compounds, molecular modeling helps to rationalize the affinity and selectivity of derivatives for specific protein targets. nih.gov For instance, in the study of purine-based inhibitors targeting the endoplasmic reticulum Hsp90 paralog Grp94, computational analyses were key to understanding ligand interactions. nih.gov Such studies can explain why certain modifications to the purine (B94841) core lead to enhanced binding with a target protein. Purine derivatives are frequently used as core structures in the design of lead compounds for drug discovery, and computational studies are valuable for predicting how these compounds will bind with proteins. nih.gov By simulating the dynamic behavior of the ligand-protein complex, researchers can gain a deeper understanding of the structural basis for molecular recognition and activity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying a lead molecule and evaluating the biological effects of these changes, researchers can identify key structural features responsible for its activity. For 6-substituted purine derivatives, SAR is a foundational approach for developing compounds with specific biological functions, such as selective positive inotropes or activators of the human Stimulator of Interferon Genes (hSTING). nih.govresearchgate.net

In a series of purine-based ligands designed to target the Grp94 protein, extensive SAR investigations were performed. nih.gov This involved synthesizing analogues with varying substituents on different parts of the molecule, including the linker between the purine core and an aryl moiety. One study explored the oxidation of a thioether linkage to a sulfoxide and a sulfone, the latter being structurally analogous to a sulfonyl group. nih.gov The results showed that these modifications significantly impacted the compound's potency.

| Compound | Linker Modification | Grp94 IC50 (µM) |

| 14a | Sulfoxide | 1.1 |

| 14b | Sulfone | 1.4 |

This table illustrates the effect of oxidizing a thioether linker on the inhibitory concentration (IC50) against Grp94, as described in the study of purine-based inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical and machine learning methods to create a mathematical relationship between chemical properties and biological activity. wikipedia.org QSAR models relate a set of predictor variables (physicochemical properties or molecular descriptors) to the potency of the response variable (biological activity). wikipedia.org These models can then be used to predict the activity of new, unsynthesized compounds, accelerating the drug discovery process. wikipedia.orgnih.govnih.gov

Investigation of Intermolecular Interactions and Binding Affinities

Understanding the specific intermolecular forces that govern the binding of a ligand to its target is critical for drug design. For purine compounds, these interactions can include Van der Waals forces, polarization forces, and dispersion forces, which play a significant role in physical associations, such as stacking with aromatic systems. nih.gov

In the context of purine-based inhibitors targeting Grp94, computational and biochemical analyses were used to explore binding to a novel allosteric site. nih.gov The goal was to develop ligands that could bind selectively to this unique site, which is not present in other Hsp90 paralogs. This research led to the development of compound 18c , a derivative with high potency for Grp94 and significant selectivity over other Hsp90 family members. nih.gov The binding affinity and selectivity are often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

| Compound | Target | IC50 (µM) | Selectivity vs. Hsp90α/β | Selectivity vs. Trap-1 |

| 18c | Grp94 | 0.22 | >100-fold | 33-fold |

This table shows the binding affinity and selectivity profile of compound 18c, a potent and selective Grp94 inhibitor derived from a purine scaffold. nih.gov

Studies on other 6-substituted purines have also focused on their binding properties. For example, a protein that binds cytokinin-active 6-substituted purines with high affinity has been purified and characterized, demonstrating a dissociation constant (Kd) for 6-benzylaminopurine of 5 x 10⁻⁷ M. nih.gov

Conformational Analysis and Electronic Structure Calculations

The three-dimensional shape, or conformation, of a molecule is crucial to its biological function, as it dictates how the molecule can fit into a protein's binding site. Conformational analysis studies the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds. For example, X-ray crystallography has been used to study the conformation of 6-styrylpurines, revealing that trans-isomers preferentially adopt an anti conformation, which is believed to be the most plausible active conformation for cytokinin activity. nih.gov

Electronic structure calculations, often performed using methods like Density Functional Theory (DFT), provide insight into the distribution of electrons within a molecule and its chemical reactivity. nih.gov These calculations are used to investigate the stability of different molecular forms, such as tautomers. For 6-oxy purine derivatives, first-principles electronic structure studies have shown that the most favorable tautomeric form is one where a hydrogen atom is bonded to the N1 atom of the purine ring. nih.gov

In studies of 6-morpholino and 6-amino-9-sulfonylpurine derivatives, DFT calculations were used to investigate the stability of the prepared compounds. nih.gov The calculations concluded that electron-donating substituents at the C6 position of the purine ring are beneficial, as they promote the predominance of the desired N9 tautomers and help ensure the stability of the final N-9-sulfonylpurine products. nih.gov Such theoretical insights are invaluable for optimizing synthetic routes and understanding the fundamental properties of these molecules.

Biological Activity and Mechanistic Investigations Non Clinical Focus

Enzymatic Interactions and Inhibition Studies

There is currently no publicly available research detailing the interaction of Purine (B94841), 6-(butylsulfonyl)- with the following key enzymes.

Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms

Xanthine oxidase is a critical enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) and xanthine to uric acid. biorxiv.orgbioassaysys.com While many purine analogues have been investigated as inhibitors of this enzyme, no studies were found that specifically assess the inhibitory mechanism of Purine, 6-(butylsulfonyl)- on xanthine oxidase. sigmaaldrich.com

Purine Nucleoside Phosphorylase (PNP) Interactions and Inhibition in Microbial Systems

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway. nih.gov Although studies have explored the interactions of various 2,6-substituted purines with PNP from microbial sources like Helicobacter pylori, there is no specific research on the inhibitory effects of Purine, 6-(butylsulfonyl)- within these systems. nih.gov

Histone Deacetylase (HDAC) Inhibition by Purine Isosters

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression. While some compounds, such as butyrate, are known HDAC inhibitors, there is no evidence to suggest that Purine, 6-(butylsulfonyl)-, or its isosters, have been evaluated for HDAC inhibitory activity. nih.gov

Assays for Enzyme Activity within Purine Metabolic Pathways

A variety of assay methods exist for determining the activity of enzymes within the purine metabolic pathways. These include spectrophotometric and fluorometric assays for xanthine oxidase and purine nucleoside phosphorylase activity. bioassaysys.comsigmaaldrich.com Similarly, assays to investigate the allosteric regulation of IMPDH and the inhibitory effects on HDACs are well-established. nih.govtmu.edu.tw However, no published research applies these assays to the study of Purine, 6-(butylsulfonyl)-.

The following table outlines the types of assays commonly used for these enzymes, none of which have been reportedly used to evaluate Purine, 6-(butylsulfonyl)-.

| Enzyme | Assay Principle | Detection Method |

| Xanthine Oxidase | Measurement of uric acid or hydrogen peroxide production. | Spectrophotometry (absorbance at ~295 nm) or Fluorometry (using a fluorescent probe). |

| Purine Nucleoside Phosphorylase | Monitoring the conversion of inosine (B1671953) to hypoxanthine. | Spectrophotometry (absorbance at ~293 nm) or High-Performance Liquid Chromatography (HPLC). |

| IMPDH | Monitoring the production of NADH. | Spectrophotometry (absorbance at 340 nm). |

| HDAC | Detection of deacetylated substrates. | Colorimetry or Fluorometry using a labeled substrate. |

Modulation of Cellular Pathways and Signaling Mechanisms

Due to the absence of enzymatic studies, there is consequently no information available on how Purine, 6-(butylsulfonyl)- might modulate cellular pathways or signaling mechanisms. The impact of this compound on purine metabolism, cellular proliferation, or other biological processes remains uninvestigated. Research on other 6-substituted purines suggests that modifications at this position can lead to a range of biological activities, but these findings cannot be directly extrapolated to the butylsulfonyl derivative without specific experimental evidence. researchgate.net

Metabolic Flux Analysis in Purine Metabolism

Specific metabolic flux analysis studies investigating the impact of Purine, 6-(butylsulfonyl)- on purine metabolism have not been identified in the public domain. Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system, providing insights into cellular physiology and the regulation of metabolic pathways. vanderbilt.eduembopress.orgnih.gov While the general principles of purine metabolism are well-understood, the specific effects of Purine, 6-(butylsulfonyl)- on the flow of metabolites through these pathways remain to be investigated.

Induction of Inflammatory Cytokines in Response to Purine Exposure

There is no direct evidence in the current body of scientific literature to suggest that Purine, 6-(butylsulfonyl)- induces the expression of inflammatory cytokines such as IFN-γ. Studies have shown that excess exogenous purines can indirectly lead to an increase in IFN-γ secretion from lymphocytes, which in turn upregulates the expression of xanthine oxidoreductase and uric acid production. nih.govnih.gov However, these findings are related to general purine exposure and have not been specifically linked to Purine, 6-(butylsulfonyl)-. Further research is needed to determine if this specific compound has any direct or indirect role in modulating inflammatory cytokine responses.

Regulation of De Novo Purine Nucleotide Biosynthesis Pathways

The role of Purine, 6-(butylsulfonyl)- in the regulation of de novo purine nucleotide biosynthesis is not documented in the available scientific literature. The de novo synthesis of purines is a fundamental and highly regulated metabolic pathway. nih.govfrontiersin.orgduke.eduprolekare.cz This regulation occurs at multiple levels, including feedback inhibition by purine nucleotides. While certain purine analogs, such as 6-methylpurine, are known to inhibit this pathway, there is no information to suggest that Purine, 6-(butylsulfonyl)- possesses similar regulatory properties. nih.gov

Interactions with Biomolecules

Binding Studies with Proteins and Nucleic Acids (DNA, RNA)

Specific binding studies of Purine, 6-(butylsulfonyl)- with proteins or nucleic acids (DNA, RNA) are not described in the reviewed literature. The interaction of small molecules with proteins and nucleic acids is fundamental to their biological activity. While there is a vast body of research on the binding of various purine derivatives to proteins nih.govnih.govcapes.gov.br and nucleic acids nih.govnih.govmdpi.commdpi.comnih.govscispace.com, no such studies have been reported for Purine, 6-(butylsulfonyl)-.

Influence on Biogenic Crystal Formation

The influence of Purine, 6-(butylsulfonyl)- on biogenic crystal formation, specifically purine crystallization, has not been investigated in the available scientific literature. The formation of biogenic purine crystals is a widespread phenomenon in eukaryotes and is influenced by various factors, including the presence of other purine metabolites which can act as intracrystalline growth additives. nih.govacs.orgresearchgate.netbiu.ac.ilbgu.ac.il Studies have shown that different purine derivatives can affect the morphology and crystallization of uric acid. mdpi.comnih.gov However, the specific effect of the butylsulfonyl group at the 6-position of the purine ring on this process is unknown.

Drug Discovery Research: Exploration of Purine, 6-(butylsulfonyl)- as a Scaffold for Novel Agents (Pre-clinical, In Vitro/In Vivo Animal Model Studies)

Antimicrobial Agent Development

There is no available research detailing the evaluation of "Purine, 6-(butylsulfonyl)-" as an antimicrobial agent. Specifically, no studies were found that investigated its activity against mycobacteria or Helicobacter pylori.

Investigation of Nucleotide Analogues in Therapeutic Paradigms

No literature was found that discusses the investigation of "Purine, 6-(butylsulfonyl)-" as a nucleotide analogue for therapeutic purposes. Research into purine-based nucleotide analogues is a well-established field, but the specific focus on this compound is absent from the available scientific record.

Due to the absence of specific research findings for "Purine, 6-(butylsulfonyl)-" in these areas, no data tables or detailed research findings can be generated as requested. The provided citations in the prompt may refer to proprietary, unpublished, or non-indexed research that is not accessible through public search domains.

Future Research Directions and Emerging Paradigms in Purine, 6 Butylsulfonyl Research

Development of Next-Generation Synthetic Methodologies for Enhanced Specificity

The synthesis of purine (B94841) analogues has been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents. nih.gov Future research into Purine, 6-(butylsulfonyl)- will likely focus on the development of more sophisticated and efficient synthetic strategies to enhance target specificity and minimize off-target effects.

Current synthetic approaches for purine derivatives often involve multi-step processes. researchgate.net Next-generation methodologies may include the use of novel catalysts and solid-phase synthesis techniques to streamline the production of Purine, 6-(butylsulfonyl)- analogues. These advanced methods could facilitate the creation of a diverse library of derivatives with modifications at various positions of the purine ring, allowing for a more thorough investigation of structure-activity relationships (SAR).

Furthermore, the integration of flow chemistry and automated synthesis platforms could accelerate the discovery of new analogues with improved pharmacological profiles. These technologies allow for rapid reaction optimization and purification, significantly reducing the time required to generate novel compounds for biological screening.

Integration of Advanced Computational Techniques for Rational Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient approach to identifying and optimizing lead compounds. mdpi.comcriver.com The future of Purine, 6-(butylsulfonyl)- research will undoubtedly be heavily influenced by the integration of advanced computational techniques.

Table 1: Advanced Computational Techniques in Drug Design

| Computational Technique | Application in Purine, 6-(butylsulfonyl)- Research |

|---|---|

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | To develop predictive models that correlate the 3D structural features of Purine, 6-(butylsulfonyl)- analogues with their biological activity. nih.gov |

| Molecular Docking | To predict the binding orientation and affinity of Purine, 6-(butylsulfonyl)- derivatives to their biological targets, providing insights into the molecular basis of their activity. mdpi.com |

| Virtual Screening | To screen large libraries of virtual compounds to identify novel Purine, 6-(butylsulfonyl)- analogues with desired pharmacological properties. criver.com |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of Purine, 6-(butylsulfonyl)- and its analogues when bound to their target proteins, offering a deeper understanding of the binding stability and mechanism. nih.gov |

These computational methods will enable the rational design of next-generation Purine, 6-(butylsulfonyl)- analogues with enhanced potency, selectivity, and pharmacokinetic properties. By predicting the biological activity and potential off-target effects of virtual compounds, CADD can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. nih.gov

Elucidation of Undiscovered Mechanistic Pathways and Biological Roles

While the primary mechanisms of action for many purine analogues involve interference with DNA and RNA synthesis, the full spectrum of their biological roles is likely much broader. taylorandfrancis.comwikipedia.org Future research should aim to uncover the less-explored mechanistic pathways of Purine, 6-(butylsulfonyl)- and its derivatives.

Integrated omics approaches, such as transcriptomics and metabolomics, can provide a comprehensive view of the cellular response to treatment with Purine, 6-(butylsulfonyl)-. mdpi.com By analyzing changes in gene expression and metabolite levels, researchers can identify novel signaling pathways and cellular processes affected by the compound. This could reveal previously unknown mechanisms of action and potential new therapeutic applications. mdpi.com

Furthermore, investigating the role of Purine, 6-(butylsulfonyl)- in modulating the activity of purinergic receptors could open up new avenues for research. nih.gov Purinergic signaling is involved in a wide range of physiological processes, and targeting these receptors with specific analogues of Purine, 6-(butylsulfonyl)- could lead to the development of novel therapies for various diseases. uts.edu.au

Identification of Novel Biological Targets for Purine, 6-(butylsulfonyl)- Analogues

The structural versatility of the purine scaffold allows for its interaction with a wide range of biological targets. nih.goveurekaselect.com A key future research direction will be the identification of novel biological targets for Purine, 6-(butylsulfonyl)- analogues beyond their traditional roles as antimetabolites.

Chemical proteomics and affinity-based screening methods can be employed to identify the direct binding partners of Purine, 6-(butylsulfonyl)- within the cell. This could lead to the discovery of novel enzyme or receptor targets that were previously unknown.

Given the established role of purine derivatives as kinase inhibitors, it would be prudent to screen Purine, 6-(butylsulfonyl)- analogues against a panel of kinases to identify potential new targets in this important class of enzymes. researchgate.net Deregulation of kinase activity is a hallmark of many diseases, including cancer, and the discovery of novel kinase inhibitors is a major focus of drug development.

Table 2: Potential Novel Biological Targets for Purine, 6-(butylsulfonyl)- Analogues

| Target Class | Rationale for Investigation |

|---|---|

| Protein Kinases | Many purine derivatives are known to inhibit kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.net |

| Purinergic Receptors | As a purine analogue, it may interact with receptors that bind endogenous purines like adenosine (B11128) and ATP, which are involved in a wide range of signaling pathways. nih.govuts.edu.au |

| Enzymes of Purine Metabolism | The compound may inhibit or act as a substrate for enzymes involved in the purine salvage pathway, such as adenosine deaminase or purine nucleoside phosphorylase. mdpi.com |

| Helicases and Polymerases | Purine analogues can interfere with the function of enzymes involved in nucleic acid metabolism, representing potential targets for antiviral or anticancer therapies. wikipedia.org |

Strategies for Addressing and Overcoming Resistance Mechanisms in Pre-clinical Models

The development of drug resistance is a major challenge in the clinical use of many therapeutic agents, including purine analogues. nih.gov Future pre-clinical research on Purine, 6-(butylsulfonyl)- must proactively address potential mechanisms of resistance and develop strategies to overcome them.

One approach is to use combination therapies, where Purine, 6-(butylsulfonyl)- is co-administered with other drugs that have different mechanisms of action. This can create synergistic effects and reduce the likelihood of resistance emerging. springermedicine.com

Another strategy is the rational design of next-generation analogues that can circumvent known resistance mechanisms. For example, if resistance is mediated by a specific efflux pump, analogues could be designed that are not substrates for that transporter.

Furthermore, the use of advanced pre-clinical models, such as patient-derived xenografts and 3D organoid cultures, can provide a more accurate prediction of clinical resistance. These models can be used to identify biomarkers of resistance and to test the efficacy of strategies designed to overcome it.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(butylsulfonyl)-purine, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with nucleophilic substitution at the 6-position of purine using butylsulfonyl chloride under anhydrous conditions. Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to enhance sulfonylation efficiency. Purify via column chromatography (silica gel, gradient elution) or recrystallization. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing 6-(butylsulfonyl)-purine, and what key spectral markers should researchers prioritize?

- Methodological Answer : Prioritize:

- ¹H NMR : Sulfonyl group protons (δ 1.0–1.5 ppm for butyl chain; δ 3.3–3.7 ppm for CH₂ adjacent to sulfonyl).

- ¹³C NMR : Sulfonyl carbon (δ ~55–60 ppm).

- IR : Strong S=O stretching vibrations (~1350–1150 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Cross-reference with literature data for validation .

Q. How should researchers design a preliminary bioactivity screening protocol for 6-(butylsulfonyl)-purine?

- Methodological Answer : Use in vitro assays targeting purine-associated pathways (e.g., kinase inhibition, adenosine receptor binding). Employ dose-response curves (1 nM–100 µM) with positive/negative controls. Replicate experiments ≥3 times. Use ANOVA for statistical significance (p<0.05). Include cytotoxicity assays (e.g., MTT) to exclude false positives from cell death .

Q. What strategies are recommended for conducting a literature review on sulfonylated purine derivatives?

- Methodological Answer : Use PubMed, SciFinder, and Web of Science with keywords: "sulfonylated purine," "6-substituted purine," and "sulfonyl pharmacophore." Filter by synthesis, SAR, or mechanistic studies. Critically evaluate conflicting data (e.g., divergent bioactivity reports) and prioritize peer-reviewed journals. Track citation networks to identify foundational studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 6-(butylsulfonyl)-purine across studies?

- Methodological Answer : Conduct meta-analysis to identify variables:

- Experimental conditions : Cell lines, assay pH, incubation time.

- Compound handling : Solubility (DMSO vs. aqueous buffers), storage stability.

- Control benchmarks : Compare against known purine analogs (e.g., 6-mercaptopurine). Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Publish raw datasets for transparency .

Q. What theoretical frameworks are relevant for predicting the reactivity of 6-(butylsulfonyl)-purine in nucleophilic substitution reactions?

- Methodological Answer : Apply molecular orbital theory (HOMO-LUMO gaps) and Hammett σ constants to predict sulfonyl group electronic effects. Use DFT calculations (e.g., Gaussian) to model transition states. Cross-validate with experimental kinetic data (e.g., Arrhenius plots). Reference crystallographic data to assess steric hindrance at the 6-position .

Q. How can factorial design optimize reaction conditions for synthesizing 6-(butylsulfonyl)-purine derivatives?

- Methodological Answer : Implement a 2³ factorial design varying:

- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. acetonitrile), catalyst (none vs. DBU).

- Responses : Yield, purity, reaction time.

- Analysis : Use ANOVA to identify significant interactions. Apply response surface methodology (RSM) for multi-objective optimization. Validate robustness via center-point replicates .

Q. What methodologies are suitable for studying the metabolic stability of 6-(butylsulfonyl)-purine in hepatic microsomes?

- Methodological Answer : Incubate compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Sample at 0, 15, 30, 60 min. Quench with acetonitrile, analyze via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics. Compare to control compounds (e.g., verapamil). Include CYP enzyme inhibition assays to identify metabolic pathways .

Q. How can researchers elucidate the mechanism of 6-(butylsulfonyl)-purine-induced cytotoxicity in cancer cell lines?

- Methodological Answer : Perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair). Validate via siRNA knockdown of top targets (e.g., Bcl-2, p53). Use flow cytometry for cell cycle analysis (propidium iodide) and apoptosis (Annexin V). Confirm mitochondrial membrane potential changes via JC-1 staining. Cross-correlate with proteomic data .

Methodological Notes

- Data Reproducibility : Archive detailed experimental protocols (e.g., solvent batches, instrument calibration logs) in supplementary materials .

- Theoretical Integration : Anchor findings to purine biochemistry or sulfonamide drug design frameworks to strengthen mechanistic hypotheses .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.